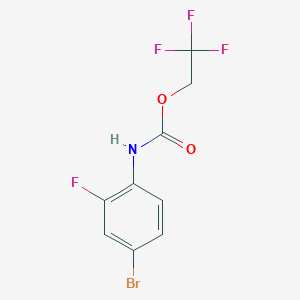

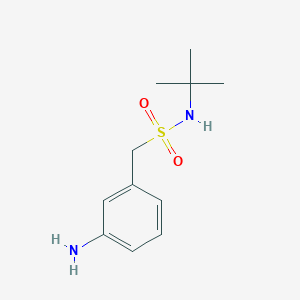

2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate

説明

“2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 1087798-06-8 . It has a molecular weight of 316.05 and its IUPAC name is 2,2,2-trifluoroethyl 4-bromo-2-fluorophenylcarbamate . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF4NO2/c10-5-1-2-7 (6 (11)3-5)15-8 (16)17-4-9 (12,13)14/h1-3H,4H2, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.05 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current literature .科学的研究の応用

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its potential as a building block for drug development. The presence of the trifluoroethyl group can enhance the metabolic stability of pharmaceuticals . It may be used to synthesize compounds with improved drug potency, particularly in targeting enzymes or receptors within the body.

Material Science

In material science, this carbamate could be explored for the development of novel materials with unique properties, such as increased resistance to degradation or enhanced binding capabilities due to the presence of the bromo-fluorophenyl moiety .

Chemical Synthesis

The compound serves as an intermediate in chemical synthesis. Its reactive sites allow for further functionalization, making it a valuable precursor in the synthesis of more complex molecules .

Analytical Chemistry

As a reference standard, 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate is used in analytical chemistry to ensure the accuracy and calibration of analytical instruments, particularly in chromatography and mass spectrometry .

Enzyme Inhibition Studies

The molecule’s structure suggests it could be used in enzyme inhibition studies to understand the interaction between small molecules and enzymes. This is crucial for the design of enzyme inhibitors as therapeutic agents .

Protein Interaction Research

The compound may be involved in studying protein interactions, especially where the trifluoromethyl group plays a role in enhancing these interactions through its electron-withdrawing effects, which can be pivotal in the design of new drugs .

Agrochemical Development

In agrochemical research, such compounds can be investigated for their potential use in pest control. The bromo and fluoro groups might confer properties that make the compound suitable as a pesticide or herbicide precursor .

Biomedical Imaging

The fluorine atoms present in the compound make it potentially useful in the field of biomedical imaging. Fluorinated compounds are often used in positron emission tomography (PET) as they can be labeled with radioactive isotopes .

特性

IUPAC Name |

2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF4NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METFRHCSNBLIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)

![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)

![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)

![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)

![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)

![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)

![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)

![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)